molecular formula C17H24O6 B5233064 Diethyl 2-[3-(4-methoxyphenoxy)propyl]propanedioate

Diethyl 2-[3-(4-methoxyphenoxy)propyl]propanedioate

Cat. No.: B5233064
M. Wt: 324.4 g/mol
InChI Key: WUZAGCIGBZHNFY-UHFFFAOYSA-N
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Description

Diethyl 2-[3-(4-methoxyphenoxy)propyl]propanedioate is an organic compound that belongs to the class of malonate esters. It is characterized by the presence of a propanedioate group substituted with a 3-(4-methoxyphenoxy)propyl chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[3-(4-methoxyphenoxy)propyl]propanedioate typically involves the alkylation of diethyl malonate with 3-(4-methoxyphenoxy)propyl bromide. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of more efficient mixing and heating systems, as well as continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[3-(4-methoxyphenoxy)propyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-[3-(4-methoxyphenoxy)propyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-[3-(4-methoxyphenoxy)propyl]propanedioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyphenoxy group can play a role in binding to target molecules, while the ester groups may undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler malonate ester used in similar synthetic applications.

    Diethyl 2-(3-methoxyphenoxy)malonate: A closely related compound with a similar structure but different substitution pattern.

    Diethyl 2-(4-methoxyphenyl)malonate: Another related compound with a different substitution pattern on the phenyl ring.

Uniqueness

Diethyl 2-[3-(4-methoxyphenoxy)propyl]propanedioate is unique due to the presence of the 3-(4-methoxyphenoxy)propyl chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.

Properties

IUPAC Name

diethyl 2-[3-(4-methoxyphenoxy)propyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O6/c1-4-21-16(18)15(17(19)22-5-2)7-6-12-23-14-10-8-13(20-3)9-11-14/h8-11,15H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZAGCIGBZHNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCOC1=CC=C(C=C1)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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